CGS 35066

ECE-1 inhibition IC50 structure-activity relationship

CGS 35066 is a functionally validated, highly selective aminophosphonate inhibitor of ECE-1 (IC50 22 nM) with ~105-fold selectivity over NEP (IC50 2.3 µM). Unlike dual inhibitors phosphoramidon or CGS 26303, it selectively blocks the big ET-1/ECE-1 axis without elevating plasma ANP or inhibiting ACE. This clean selectivity window is critical for unambiguous ET-1 pathway dissection. Validated in SAH cerebral vasospasm and conscious rodent cardiovascular models. Essential benchmark for novel ECE-1 inhibitor screening.

Molecular Formula C16H16NO6P
Molecular Weight 349.27 g/mol
CAS No. 261619-50-5
Cat. No. B1662945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS 35066
CAS261619-50-5
Synonyms3-dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid
CGS 35066
CGS-35066
CGS35066
Molecular FormulaC16H16NO6P
Molecular Weight349.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O
InChIInChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1
InChIKeyCRUVAUSVWLATAE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGS 35066 for ECE-1 Inhibition Research: Procurement-Grade Aminophosphonate with Defined Selectivity


CGS 35066 (CAS 261619-50-5) is a synthetic aminophosphonate inhibitor designed for the selective targeting of endothelin-converting enzyme-1 (ECE-1), a zinc metalloprotease critical in the biosynthesis of the potent vasoconstrictor endothelin-1 (ET-1) from its precursor, big endothelin-1 [1]. The compound was developed through rational structural optimization of the dual inhibitor CGS 26303, specifically replacing biphenyl and tetrazol moieties with dibenzofuran and carboxylic acid groups to enhance ECE-1 affinity while markedly reducing off-target neutral endopeptidase 24.11 (NEP) inhibition [2]. This molecular engineering established CGS 35066 as a pharmacological tool compound for dissecting ECE-1-dependent pathways in cardiovascular, renal, and neurological disease models.

Procurement Rationale for CGS 35066: Why In-Class ECE Inhibitors Cannot Be Assumed Interchangeable


The ECE inhibitor class exhibits profound heterogeneity in target potency, isoform selectivity, and off-target metalloprotease inhibition profiles, rendering substitution of one compound for another scientifically invalid without rigorous re-validation [1]. For instance, the commonly used tool compound phosphoramidon is a dual ECE/NEP inhibitor with a distinct selectivity signature, while the progenitor compound CGS 26303 demonstrates >400-fold bias toward NEP over ECE-1, which can confound experimental interpretation by simultaneously elevating plasma atrial natriuretic peptide (ANP) levels and activating counter-regulatory pathways [2]. CGS 35066 was explicitly designed to overcome these confounding variables by inverting the selectivity profile to favor ECE-1 inhibition by two orders of magnitude. Substitution with a non-selective analog therefore risks generating artefactual data attributable to NEP-mediated peptide degradation rather than authentic ECE-1 blockade.

Quantitative Differentiation Evidence: CGS 35066 Versus Comparator ECE/NEP Inhibitors


ECE-1 Inhibitory Potency: CGS 35066 Achieves 18.6-Fold Enhancement Over Parent Compound CGS 26303

CGS 35066 demonstrates an IC50 of 22 nM against human recombinant ECE-1, representing an 18.6-fold improvement in potency compared to its structural progenitor CGS 26303, which exhibits an IC50 of 410 nM under identical assay conditions [1]. This potency enhancement was achieved through the deliberate substitution of the biphenyl group in CGS 26303 with a dibenzofuran moiety, coupled with replacement of the tetrazol group by a carboxylic acid [1].

ECE-1 inhibition IC50 structure-activity relationship

Selectivity Profile: CGS 35066 Exhibits 105-Fold ECE-1 Selectivity Over NEP, Inverting the 0.0024-Fold Selectivity of CGS 26303

CGS 35066 displays an IC50 of 2.3 μM against rat kidney neutral endopeptidase 24.11 (NEP), yielding an ECE-1/NEP selectivity ratio of approximately 105-fold (calculated as 2,300 nM / 22 nM) [1][2]. This represents a complete inversion of the selectivity profile relative to CGS 26303, which potently inhibits NEP with an IC50 of 1 nM but weakly inhibits ECE-1 with an IC50 of 410 nM, resulting in a selectivity ratio of 0.0024 in favor of NEP [1].

NEP inhibition off-target activity selectivity window

In Vivo Efficacy: CGS 35066 Blocks Big ET-1 Pressor Response by 84% at 120 Minutes, Compared to 50% for CGS 26303 Under Equivalent Conditions

In anesthetized rats, intravenous administration of CGS 35066 at 10 mg/kg produced an 84% inhibition of the big ET-1-induced pressor response measured at 90 minutes post-treatment [1]. Under identical experimental conditions (10 mg/kg i.v., 90-minute assessment), the parent compound CGS 26303 achieved only 50% inhibition of the pressor response [1]. In conscious, catheterized rats, CGS 35066 exhibited dose-dependent inhibition, with 10 mg/kg i.v. blocking the pressor response by 98% at 30 minutes and maintaining 84% inhibition at 120 minutes post-dose [2].

in vivo pharmacology pressor response big endothelin-1

Functional Discrimination: CGS 35066 Effectively Suppresses Big ET-1 Pressor Response While Sparing ET-1(1-31)-Mediated Pathways, Distinguishing It from Phosphoramidon

In rabbit in vivo studies, CGS 35066 was significantly more efficient at inhibiting the pressor response to big ET-1 than the response to ET-1(1-31), whereas the dual NEP/ECE inhibitor phosphoramidon blocked both pressor responses [1]. Furthermore, CGS 35066 did not reduce ET-1 plasma levels generated from exogenously administered ET-1(1-31), in contrast to phosphoramidon and the selective NEP inhibitor thiorphan, both of which markedly suppressed this conversion [1]. This differential pharmacology arises because ET-1(1-31) requires NEP-mediated hydrolysis to generate active ET-1, a pathway unaffected by selective ECE-1 inhibition.

ET-1(1-31) pathway chymase pathway phosphoramidon comparison

Angiotensin-Converting Enzyme (ACE) Cross-Reactivity: CGS 35066 Shows No Detectable ACE Inhibition at Supramaximal ECE-1 Doses

At a dose of 10 mg/kg i.v., which produces near-maximal (98%) inhibition of the big ET-1 pressor response, CGS 35066 had no effect on the pressor response to angiotensin-I (300 ng/kg i.v.), which increased mean arterial pressure by 58 ± 6 mmHg in both vehicle-treated and CGS 35066-treated animals [1]. This demonstrates the absence of cross-reactivity with angiotensin-converting enzyme (ACE), a related zinc metalloprotease that can be inhibited by some less selective compounds in the class.

ACE selectivity angiotensin-I off-target profiling

CGS 35066 Procurement Use Cases: Research Applications Supported by Quantitative Evidence


Mechanistic Dissection of ECE-1-Dependent Versus ECE-1-Independent ET-1 Biosynthetic Pathways

CGS 35066 is uniquely suited for studies requiring selective blockade of the canonical ECE-1/big ET-1 axis while leaving the alternative chymase/NEP-dependent ET-1(1-31) pathway intact. As demonstrated in rabbit in vivo studies, CGS 35066 inhibits the pressor response to big ET-1 but spares the response to ET-1(1-31) and does not suppress ET-1 generation from ET-1(1-31), unlike phosphoramidon which blocks both pathways [1]. This functional discrimination enables definitive attribution of physiological and pathological ET-1 production to specific enzymatic routes.

Cardiovascular Pharmacology Studies Requiring Clean ECE-1 Inhibition Without NEP or ACE Confounding

For experiments in conscious, catheterized rodent models investigating the role of ET-1 in blood pressure regulation, CGS 35066 provides the requisite selectivity profile. The compound achieves 98% inhibition of the big ET-1 pressor response at 30 minutes post-dose (10 mg/kg i.v.) while demonstrating zero detectable ACE inhibition [2]. At doses up to 1 mg/kg i.v., CGS 35066 does not elevate plasma immunoreactive ANP, confirming that NEP is not functionally inhibited at concentrations sufficient for robust ECE-1 blockade [2]. This clean selectivity window is absent in earlier-generation inhibitors such as CGS 26303.

Subarachnoid Hemorrhage (SAH) and Cerebral Vasospasm Preclinical Models

CGS 35066 has been validated in rabbit SAH models for both prevention and reversal of cerebral vasospasm. Treatment with CGS 35066 significantly attenuated basilar arterial narrowing at a dose of 1 mg/kg in both prevention and reversal protocols, with continuous infusion at 10 mg/kg/day preventing pathological ultrastructural changes in the vascular wall [3][4]. These findings establish CGS 35066 as a reference tool compound for investigating ECE-1 as a therapeutic target in neurovascular injury.

Structure-Activity Relationship (SAR) Studies and Novel ECE Inhibitor Benchmarking

As a well-characterized aminophosphonate with published IC50 values for both ECE-1 (22 nM) and NEP (2.3 μM) [5], CGS 35066 serves as an essential benchmark compound for evaluating the potency and selectivity of novel ECE-1 inhibitors. The compound's defined selectivity ratio of approximately 105-fold provides a quantitative standard against which newly synthesized analogs can be directly compared using identical enzyme assay platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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